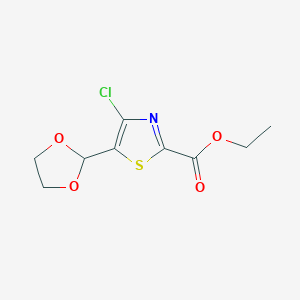![molecular formula C19H21N7O4 B13845787 2-Amino-N-(8-(3-hydroxypropoxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)pyrimidine-5-carboxamide](/img/structure/B13845787.png)
2-Amino-N-(8-(3-hydroxypropoxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)pyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-N-(8-(3-hydroxypropoxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)pyrimidine-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an imidazoquinazoline core, a pyrimidine ring, and several functional groups that contribute to its chemical reactivity and biological activity.
Vorbereitungsmethoden
The synthesis of 2-Amino-N-(8-(3-hydroxypropoxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)pyrimidine-5-carboxamide involves multiple steps, including the formation of the imidazoquinazoline core and the subsequent functionalization of the pyrimidine ring. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques .
Analyse Chemischer Reaktionen
2-Amino-N-(8-(3-hydroxypropoxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The imidazoquinazoline core can be reduced using palladium and platinum oxide catalysts.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and nucleophiles like amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Amino-N-(8-(3-hydroxypropoxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)pyrimidine-5-carboxamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Amino-N-(8-(3-hydroxypropoxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)pyrimidine-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites or allosteric sites of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme’s active site .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Amino-N-(8-(3-hydroxypropoxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)pyrimidine-5-carboxamide include other imidazoquinazoline derivatives and pyrimidine-based compounds. These compounds share structural similarities but may differ in their functional groups and overall reactivity. For example, 2-Amino-N-(7-methoxy-8-(3-morpholinopropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)pyrimidine-5-carboxamide has a morpholinopropoxy group instead of a hydroxypropoxy group, which can affect its chemical and biological properties .
By comparing these compounds, researchers can identify unique features and optimize their properties for specific applications.
Eigenschaften
Molekularformel |
C19H21N7O4 |
|---|---|
Molekulargewicht |
411.4 g/mol |
IUPAC-Name |
2-amino-N-[8-(3-hydroxypropoxy)-7-methoxy-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H21N7O4/c1-29-15-13(30-8-2-7-27)4-3-12-14(15)24-19(26-6-5-21-16(12)26)25-17(28)11-9-22-18(20)23-10-11/h3-4,9-10,21,27H,2,5-8H2,1H3,(H2,20,22,23) |
InChI-Schlüssel |
ITWQOLUJLURZAU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=C(N=C4)N)N=C21)OCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



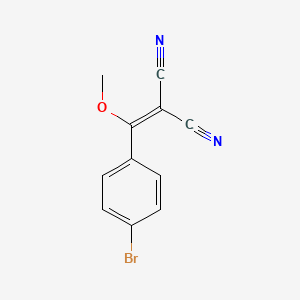
![N-[2-(1-methyl-1H-imidazol-4-yl)ethyl]-1,2-benzenediamine](/img/structure/B13845718.png)


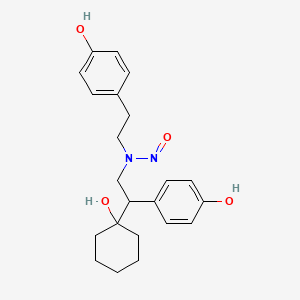
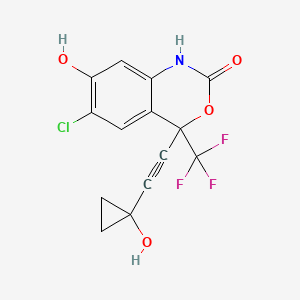

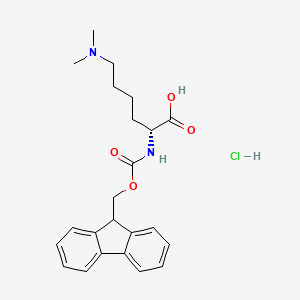
![3-(Aminomethyl)-2,5-dimethyl-9-(prop-2-yn-1-yloxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B13845758.png)
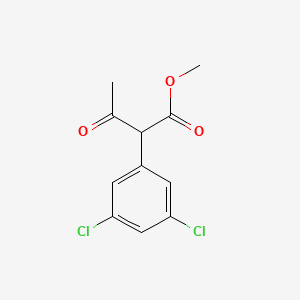

![N-Acetyl-D-[2,3-13C2]neuraminic Acid](/img/structure/B13845764.png)
